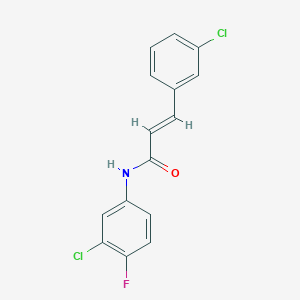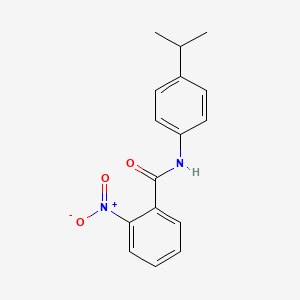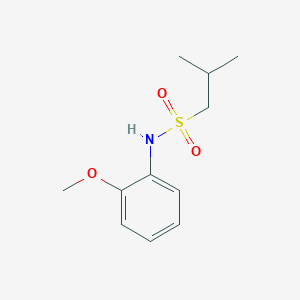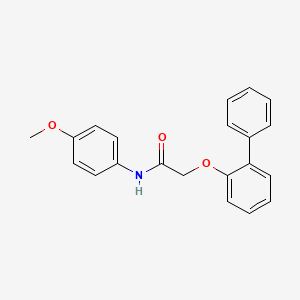
N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a member of the acrylamide family, which is known for its diverse biological and chemical properties.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In biochemistry, this compound has been shown to increase acetylcholine levels, which can have various physiological effects, including increased muscle contraction and improved cognitive function. In material science, this compound has been shown to have unique properties that make it a potential building block for the synthesis of novel materials.
实验室实验的优点和局限性
The advantages of using N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide in lab experiments include its high yield and purity, its diverse biological and chemical properties, and its potential applications in various fields. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide. Some possible areas of investigation include further studies on its potential applications in cancer treatment and drug delivery, the development of novel materials based on this compound, and the exploration of its potential as a tool for studying enzyme activity and cellular processes. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide can be achieved through several methods, including the reaction of 3-chloro-4-fluoroaniline with 3-chlorocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-chloro-4-fluoroaniline with 3-chlorocinnamoyl chloride in the presence of a base such as triethylamine (TEA). The yield of this compound is typically high, and the purity can be improved through recrystallization.
属性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-3-1-2-10(8-11)4-7-15(20)19-12-5-6-14(18)13(17)9-12/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNLWKJAHYNKGK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)

